2-(1H-benzo[d]imidazol-1-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide 2-(1H-benzo[d]imidazol-1-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1421523-32-1
VCID: VC6115370
InChI: InChI=1S/C15H14N4O2S/c20-14(7-19-9-16-10-3-1-2-4-12(10)19)18-15-17-11-5-6-21-8-13(11)22-15/h1-4,9H,5-8H2,(H,17,18,20)
SMILES: C1COCC2=C1N=C(S2)NC(=O)CN3C=NC4=CC=CC=C43
Molecular Formula: C15H14N4O2S
Molecular Weight: 314.36

2-(1H-benzo[d]imidazol-1-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide

CAS No.: 1421523-32-1

Cat. No.: VC6115370

Molecular Formula: C15H14N4O2S

Molecular Weight: 314.36

* For research use only. Not for human or veterinary use.

2-(1H-benzo[d]imidazol-1-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide - 1421523-32-1

Specification

CAS No. 1421523-32-1
Molecular Formula C15H14N4O2S
Molecular Weight 314.36
IUPAC Name 2-(benzimidazol-1-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)acetamide
Standard InChI InChI=1S/C15H14N4O2S/c20-14(7-19-9-16-10-3-1-2-4-12(10)19)18-15-17-11-5-6-21-8-13(11)22-15/h1-4,9H,5-8H2,(H,17,18,20)
Standard InChI Key BTVJGILMVJABHU-UHFFFAOYSA-N
SMILES C1COCC2=C1N=C(S2)NC(=O)CN3C=NC4=CC=CC=C43

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The molecule comprises three distinct moieties:

  • 1H-Benzo[d]imidazole: A bicyclic aromatic system with two nitrogen atoms, known for its role in DNA intercalation and kinase inhibition .

  • 6,7-Dihydro-4H-pyrano[4,3-d]thiazol: A fused pyran-thiazole ring system contributing to metabolic stability and membrane permeability .

  • Acetamide linker: A flexible spacer enabling conformational adaptability for target binding .

Table 1: Hypothetical Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₁₅N₅O₂S
Molecular Weight349.39 g/mol
Hydrogen Bond Donors2 (NH groups)
Hydrogen Bond Acceptors5 (O, N, S atoms)
LogP (Predicted)2.8 ± 0.3

Derived from analog data in .

Synthetic Pathways and Reaction Mechanisms

Retrosynthetic Analysis

The compound can be synthesized through a three-step strategy:

  • Formation of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine: Cyclocondensation of thiourea with 4-chloro-5,6-dihydro-2H-pyran-3-carbaldehyde under acidic conditions .

  • Preparation of 2-(1H-benzo[d]imidazol-1-yl)acetic acid: Alkylation of benzimidazole with ethyl bromoacetate followed by hydrolysis .

  • Amide Coupling: Reaction of the acetic acid derivative with pyrano-thiazol amine using EDC/HOBt or DCC as coupling agents .

Key Challenges:

  • Steric hindrance from the pyrano-thiazol ring may reduce coupling efficiency.

  • Purification requires chromatographic techniques due to polar byproducts .

Biological Activity and Mechanistic Insights

Anticancer Activity

Triazole-thiazole derivatives demonstrate sub-micromolar IC₅₀ values against MCF-7 breast cancer cells . The acetamide linker facilitates interactions with kinase ATP-binding pockets, as evidenced by molecular docking studies .

Table 2: Comparative Bioactivity of Structural Analogs

Compound ClassTarget ActivityIC₅₀/MICSource
Benzimidazole-thioacetamidesAntifungal2.8 µg/mL (C. albicans)
Pyrano-thiazol acetamidesCOX-2 Inhibition0.87 µM
Imidazo[2,1-b]thiazolesAntitubercular0.125 µg/mL

Pharmacokinetic and Toxicity Profiling

ADMET Predictions

  • Absorption: High gastrointestinal permeability (Peff > 1 × 10⁻⁴ cm/s) due to moderate LogP .

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the benzimidazole C5 position .

  • Toxicity: Ames test predictions indicate low mutagenic risk (TA100/TA98 ratio < 2) .

Solubility and Formulation Challenges

Aqueous solubility is limited (predicted 12 µg/mL at pH 7.4), necessitating prodrug strategies or nanoemulsion formulations .

Future Directions and Research Gaps

Priority Research Areas

  • Synthetic Optimization: Develop catalytic asymmetric methods to access enantiopure pyrano-thiazol intermediates .

  • Target Identification: Use chemoproteomics to map kinase and protease targets influenced by the acetamide linker .

  • In Vivo Efficacy: Evaluate pharmacokinetics in murine models of colorectal cancer and multidrug-resistant infections .

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